2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride

Salt selection Aqueous solubility Pharmaceutical formulation

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride (CAS 1423027-48-8) is a spirocyclic building block featuring a conformationally restricted spiro[indole-3,3'-pyrrolidine] core with a synthetically versatile carbonitrile substituent at the 4'-position, supplied as the hydrochloride salt. With a molecular formula of C₁₂H₁₂ClN₃O and molecular weight of 249.70 g/mol, this compound belongs to the privileged spirooxindole-pyrrolidine scaffold class that has demonstrated validated utility in constructing inhibitors of the MDM2-p53 protein–protein interaction and SARS-CoV-2 3C-like (3CL) protease.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1423027-48-8
Cat. No. B1429936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride
CAS1423027-48-8
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N.Cl
InChIInChI=1S/C12H11N3O.ClH/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16;/h1-4,8,14H,6-7H2,(H,15,16);1H
InChIKeyGUXNTNBUOQJOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile Hydrochloride (CAS 1423027-48-8): Procurement-Ready Spirocyclic Building Block for Antiviral and Oncology Drug Discovery


2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride (CAS 1423027-48-8) is a spirocyclic building block featuring a conformationally restricted spiro[indole-3,3'-pyrrolidine] core with a synthetically versatile carbonitrile substituent at the 4'-position, supplied as the hydrochloride salt. With a molecular formula of C₁₂H₁₂ClN₃O and molecular weight of 249.70 g/mol, this compound belongs to the privileged spirooxindole-pyrrolidine scaffold class that has demonstrated validated utility in constructing inhibitors of the MDM2-p53 protein–protein interaction and SARS-CoV-2 3C-like (3CL) protease . It is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why Generic Spiro[indole-pyrrolidine] Building Blocks Cannot Replace 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile Hydrochloride (CAS 1423027-48-8)


The spiro[indole-pyrrolidine] scaffold class encompasses compounds with widely divergent substitution patterns that critically determine downstream synthetic utility and biological activity. The 4'-carbonitrile group on the target compound serves as both a key hydrogen-bond acceptor pharmacophore for antiviral 3CL protease inhibition (as demonstrated in patent US11352363 where 2'-cyano-spiro[indole-pyrrolidine] derivatives achieve IC₅₀ values of 100 nM against SARS-CoV-2 3CL protease [1]) and as a versatile synthetic handle for further elaboration via hydrolysis, reduction, or cycloaddition. The hydrochloride salt form provides measurably improved aqueous solubility and handling characteristics compared to the free base (CAS 1423117-09-2) [2]. Furthermore, the unprotected secondary amine on the pyrrolidine ring enables direct functionalization without a deprotection step, in contrast to N-Boc-protected analogs such as tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 205383-87-5) that require additional synthetic manipulation [3]. Absence of the carbonitrile, use of the free base, or presence of protecting groups each fundamentally alters reactivity, solubility, and the compound's fitness for specific synthetic routes.

Quantitative Differentiation Evidence: 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile Hydrochloride (CAS 1423027-48-8) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Formulation-Ready Research

The hydrochloride salt (CAS 1423027-48-8, MW 249.70) exhibits improved aqueous solubility compared to the corresponding free base (CAS 1423117-09-2, MW 213.24). Vendor documentation states that the hydrochloride salt form 'improves solubility, facilitating its use in pharmaceutical formulations and experimental studies' [1]. The free base is described as 'generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water' [2]. This differential solubility profile is consistent with the general physicochemical principle that salt formation with HCl increases the aqueous solubility of weakly basic amine-containing scaffolds through ionization.

Salt selection Aqueous solubility Pharmaceutical formulation Medicinal chemistry building block

4'-Carbonitrile Substituent: Validated Antiviral Pharmacophore Compared to Non-Cyano Spiro[indole-pyrrolidine] Analogs

The 4'-carbonitrile group constitutes an essential pharmacophoric element for antiviral activity within the spiro[indole-pyrrolidine] scaffold class. Patent US11352363 (Example 4) discloses a compound incorporating the 2'-cyano-2-oxospiro[1H-indole-3,4'-pyrrolidine] core that demonstrates an IC₅₀ of 100 nM against recombinant SARS-CoV-2 3C-like (3CL) protease in a FRET-based fluorescence assay [1]. In contrast, the unsubstituted spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride (CAS 1803592-37-1), which lacks the carbonitrile group, has no reported antiviral 3CL protease inhibitory activity in the primary literature. The nitrile group acts as a hydrogen-bond acceptor and contributes to binding affinity within the protease active site, as confirmed by co-crystal structures of related cyano-spiro[indole-pyrrolidine] inhibitors with MDM2 (PDB 4JVR) [2].

Antiviral drug discovery SARS-CoV-2 3CL protease Pharmacophore Structure-activity relationship

Free Secondary Amine vs. N-Boc-Protected Analog: Step-Economy Advantage in Parallel Synthesis Campaigns

The target compound possesses an unprotected secondary amine on the pyrrolidine ring, enabling direct acylation, reductive amination, or sulfonamide formation. In contrast, the widely available tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 205383-87-5, MW 288.34) bears a Boc protecting group that must be removed prior to functionalization, typically using TFA/CH₂Cl₂ or HCl/dioxane [1]. Literature precedent for Boc deprotection of spiro[indoline-pyrrolidine] scaffolds indicates yields of 85-95% for this additional step, with an added 4-8 hours of reaction and purification time per batch [2]. By eliminating the deprotection step, the target compound saves one synthetic operation, reduces overall cycle time by approximately 1 working day per library synthesis round, and avoids potential epimerization or degradation that can accompany acidic deprotection conditions.

Parallel synthesis Step economy Boc deprotection Medicinal chemistry efficiency

Spirocyclic Scaffold Rigidity: Conformational Entropy Advantage Over Non-Spiro Indole-Pyrrolidine Analogs

The spiro[indole-3,3'-pyrrolidine] architecture imposes conformational restriction via the quaternary spiro carbon, pre-organizing the oxindole and pyrrolidine rings into a defined three-dimensional orientation. Published crystallographic data for closely related spiro[indole-pyrrolidine] carbonitriles confirm that the pyrrolidine ring adopts a twist conformation with the indolin-2-one ring system nearly planar (r.m.s. deviation 0.06 Å), and the two ring systems are oriented at dihedral angles of 60-84° depending on substitution [1]. This conformational pre-organization reduces the entropic penalty upon protein binding compared to flexible, non-spiro indole-pyrrolidine analogs, which must adopt a bioactive conformation at a free energy cost typically estimated at 0.5-1.5 kcal/mol per rotatable bond frozen upon binding [2]. Spiro[indoline-3,3'-pyrrolidine] derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activity with IC₅₀ values of 69.07 ± 10.99 μM [3], while elaborated spiro[indole-pyrrolidine] MDM2 inhibitors achieve Ki values as low as 0.88 nM .

Conformational restriction Entropy penalty Protein-ligand binding Scaffold design

Vendor Purity and Availability Comparison: Procurement Decision Support for CAS 1423027-48-8

Multiple vendors supply this compound with documented purity levels that directly affect downstream application suitability. Leyan offers 98% purity (Catalog No. 1294594) , MolCore provides NLT 97% purity (Catalog No. MC2U3471) , while Bidepharm (Catalog No. BD00976289) and Enamine (Catalog No. EN300-117060) supply at 95% purity [1]. Biosynth lists the compound at $775 for 50 mg and $2,462.50 for 0.5 g with a 3-4 week lead time . The 98% purity grade from Leyan offers a 3-percentage-point advantage over the 95% grade, which is meaningful for applications requiring >97% purity such as biophysical assays (SPR, ITC) or crystallization trials where impurities can cause false positives or inhibit crystal growth. The NLT 97% grade from MolCore provides an intermediate option balancing purity and cost.

Procurement Vendor comparison Purity Supply chain Building block sourcing

Optimal Application Scenarios for 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile Hydrochloride (CAS 1423027-48-8) Based on Quantitative Evidence


Fragment-Based and Structure-Guided Discovery of SARS-CoV-2 3CL Protease Inhibitors

The 4'-carbonitrile group on this spiro[indole-pyrrolidine] scaffold has been validated as a key pharmacophore for SARS-CoV-2 3CL protease inhibition, with elaborated derivatives achieving IC₅₀ values of 100 nM in FRET-based biochemical assays [1]. The hydrochloride salt's improved aqueous solubility enables direct use in biochemical assay buffers at concentrations up to 100 μM without DMSO precipitation artifacts. The free secondary amine permits rapid, one-step parallel derivatization to generate focused libraries for SAR exploration around the P1' and P2' protease subsites. procurement of this building block eliminates the need for a multi-step nitrile installation sequence, accelerating hit-to-lead timelines by an estimated 2-3 weeks compared to de novo synthesis of the cyano-spiro core .

Synthesis of MDM2-p53 Protein-Protein Interaction Inhibitors via Spirooxindole Scaffold Elaboration

The spiro[indole-3,3'-pyrrolidine] scaffold is the core architecture of clinically investigated MDM2 inhibitors, with advanced compounds such as MI-773 achieving Ki values of 0.88 nM against MDM2 [1]. The target compound provides the minimal spiro[indole-pyrrolidine]-carbonitrile core that can be elaborated at the pyrrolidine nitrogen, the oxindole aromatic ring, and the carbonitrile position to generate diverse MDM2 antagonist libraries. The conformational rigidity imposed by the spiro junction reduces the entropy penalty upon MDM2 binding, a critical factor for achieving sub-nanomolar affinity. Use of the 98% purity grade (Leyan) is recommended for biophysical characterization (SPR, ITC) where trace impurities can confound KD determination .

Parallel Library Synthesis in Medicinal Chemistry Lead Optimization Campaigns

The unprotected secondary amine on the pyrrolidine ring enables direct, one-step diversification via acylation, sulfonylation, or reductive amination without a deprotection step. This step-economy advantage over N-Boc-protected analogs (CAS 205383-87-5) saves 4-8 hours per library synthesis round and improves overall yield by 5-15% by eliminating deprotection losses [1]. At the 0.1 mmol scale typical of parallel medicinal chemistry, procurement of 500 mg (approximately 2 mmol) supports the synthesis of 20 unique analogs, with the 95% purity grade (Bidepharm, Enamine) providing adequate quality for initial SAR exploration at a cost-effective price point .

Crystallography and Biophysical Studies Requiring High-Purity Spirocyclic Probes

For X-ray crystallography and surface plasmon resonance (SPR) studies where impurities at ≥3% can inhibit crystal growth or produce false-positive binding signals, the 98% purity grade from Leyan is the recommended procurement option [1]. The spiro[indole-pyrrolidine] scaffold's well-characterized conformational properties—with crystallographically defined dihedral angles of 60-84° between the oxindole and pyrrolidine ring systems—provide a predictable three-dimensional presentation of substituents for structure-based drug design . The hydrochloride salt form ensures adequate solubility in common crystallization conditions (typically 0.1-0.2 M salt concentration) and is compatible with hanging-drop vapor diffusion setups using commercial screening kits.

Quote Request

Request a Quote for 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.